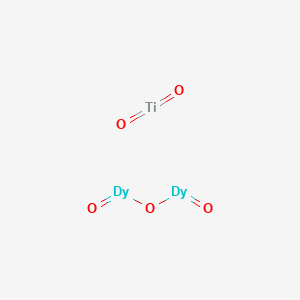
Dysprosium(III) titanium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium(III) titanium oxide, also known as dysprosium titanate, is a compound composed of dysprosium, a rare earth element, and titanium oxide. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications. This compound is often used in the production of high-performance materials and devices due to its stability and specialized characteristics .
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium(III) titanium oxide can be synthesized through various methods, including mechanochemical synthesis and atomic layer deposition. In mechanochemical synthesis, a mixture of dysprosium oxide and titanium oxide is subjected to high-energy ball milling, resulting in the formation of dysprosium titanate. This process typically requires a treatment time of 30-60 minutes .
Atomic layer deposition involves the use of precursors such as dysprosium(thd)3 and titanium tetrachloride (TiCl4) in the presence of ozone (O3). This method allows for the precise control of film thickness and composition, making it suitable for the production of thin films on silicon substrates .
Industrial Production Methods: Industrial production of this compound often involves the thermal decomposition of dysprosium carbonate, which is obtained through the reaction of dysprosium chloride with sodium carbonate. The resulting dysprosium carbonate is then heated to produce dysprosium oxide, which is subsequently reacted with titanium oxide to form dysprosium titanate .
化学反应分析
Types of Reactions: Dysprosium(III) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form dysprosium(III) salts, such as dysprosium chloride, through the following reaction: [ \text{Dy}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid (HCl) for the formation of dysprosium chloride and other acids for the production of different dysprosium salts. The reactions typically occur under standard laboratory conditions, with controlled temperatures and concentrations .
Major Products Formed: The major products formed from the reactions of this compound include various dysprosium salts, such as dysprosium chloride, dysprosium bromide, and dysprosium iodide. These products are valuable in various industrial and scientific applications due to their unique properties .
科学研究应用
Dysprosium(III) titanium oxide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and in the production of high-performance materials. In biology, it is utilized in imaging and diagnostic techniques due to its magnetic properties .
In medicine, this compound is used in the development of advanced medical devices and treatments. Its unique properties make it suitable for applications such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems .
In industry, this compound is used in the production of high-k dielectrics for non-volatile memory applications, as well as in the development of advanced ceramics and glass materials .
作用机制
The mechanism of action of dysprosium(III) titanium oxide is primarily based on its magnetic and optical properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. The molecular targets and pathways involved in its action include the interaction with magnetic domains and the modulation of optical properties through the absorption and emission of light .
相似化合物的比较
Dysprosium(III) titanium oxide is unique compared to other similar compounds due to its combination of magnetic and optical properties. Similar compounds include dysprosium(III) oxide, terbium(III) oxide, and holmium(III) oxide. While these compounds share some properties with this compound, they differ in their specific applications and performance characteristics .
List of Similar Compounds:- Dysprosium(III) oxide
- Terbium(III) oxide
- Holmium(III) oxide
- Dysprosium(III) chloride
- Dysprosium(III) bromide
- Dysprosium(III) iodide
属性
CAS 编号 |
68993-46-4 |
|---|---|
分子式 |
Dy2O5Ti |
分子量 |
452.86 g/mol |
IUPAC 名称 |
dioxotitanium;oxo(oxodysprosiooxy)dysprosium |
InChI |
InChI=1S/2Dy.5O.Ti |
InChI 键 |
PULVZIUHQUUWNQ-UHFFFAOYSA-N |
规范 SMILES |
O=[Ti]=O.O=[Dy]O[Dy]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


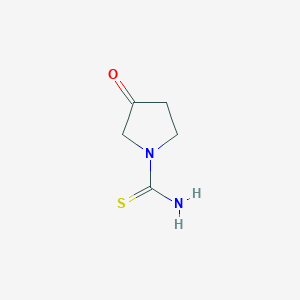
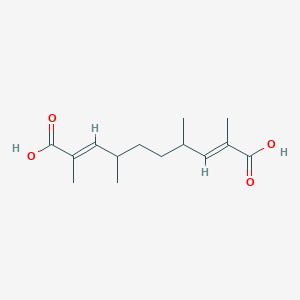

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)

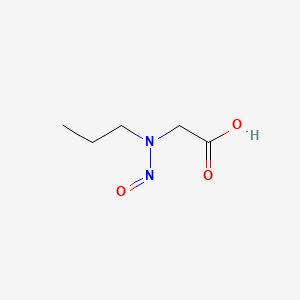
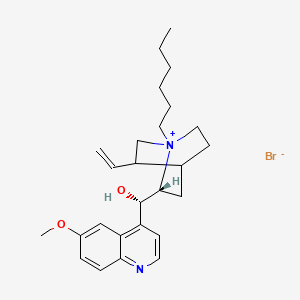
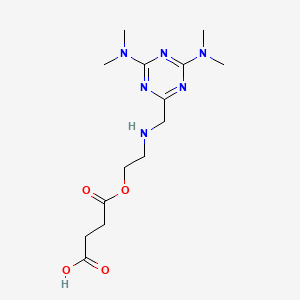



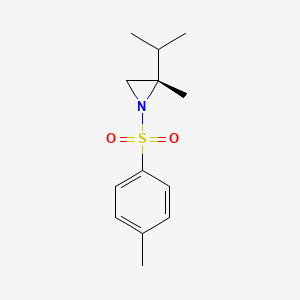
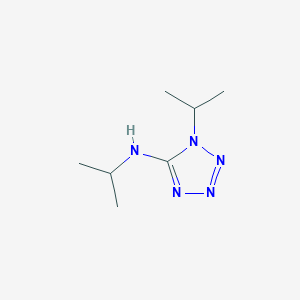
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
